Myricatomentogenin

Description

Overview of Diarylheptanoid Natural Products and Their Academic Significance

Diarylheptanoids are a significant class of plant secondary metabolites characterized by a 1,7-diphenylheptane (B14701375) structural backbone. researchgate.net These compounds are found in a variety of plant families, including Aceraceae, Betulaceae, Juglandaceae, Myricaceae, and Zingiberaceae. mdpi.comnih.gov Their academic significance stems from their diverse and potent biological activities, which have attracted considerable interest in the fields of natural product chemistry and pharmacology. researchgate.netresearchgate.net Research has highlighted their potential as anti-inflammatory, antioxidant, and antitumor agents, making them a "privileged structure" in drug discovery. researchgate.net The structural diversity within this class, arising from variations in the seven-carbon chain and the aromatic rings, presents a rich area for phytochemical investigation and synthetic chemistry. researchgate.netrsc.org

Classification and Structural Diversity of Cyclic Diarylheptanoids

Diarylheptanoids are broadly categorized into linear and cyclic forms. mdpi.com The cyclic diarylheptanoids are further subdivided based on the nature of the linkage between the two aryl rings. The primary classifications are:

meta,meta-bridged biphenyls ([7.0]metacyclophanes): In this type, the two aromatic rings are directly linked, forming a biphenyl (B1667301) system with the heptanoid chain bridging two meta positions. nih.gov

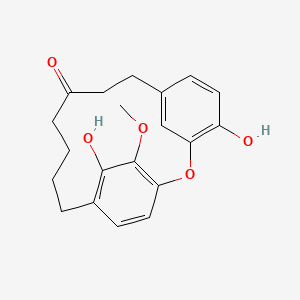

meta,para-bridged diphenyl ether heptanoids (oxa[7.1]metaparacyclophanes): This class, to which Myricatomentogenin belongs, features an ether linkage between a meta position of one aromatic ring and a para position of the other. nih.gov

This structural diversity is a key feature of diarylheptanoids, with over 500 different compounds having been isolated and identified from various plant sources. mdpi.comsemanticscholar.org The specific arrangement of functional groups, such as hydroxyls and methoxy (B1213986) groups, on the aromatic rings and the heptanoid chain further contributes to the vast array of structures and their corresponding biological activities. ontosight.ai

Historical Context of this compound Research

This compound has been isolated from several plant species, including Myrica and Platycarya strobilacea. mdpi.commdpi.com The initial research focused on its isolation and structural elucidation, which are fundamental steps in natural product chemistry. mdpi.com A significant milestone in the study of this compound was its first total synthesis, a complex undertaking that confirmed its proposed structure and provided a means to produce the compound for further investigation. oregonstate.eduacs.org Subsequent synthetic efforts have focused on enantioselective synthesis, aiming to produce specific stereoisomers of the molecule. mdpi.comoregonstate.edu Research has also explored the conformational chirality of this compound, a fascinating aspect of its stereochemistry. oregonstate.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4,16-dihydroxy-17-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |

InChI |

InChI=1S/C20H22O5/c1-24-20-17-11-8-14(19(20)23)4-2-3-5-15(21)9-6-13-7-10-16(22)18(12-13)25-17/h7-8,10-12,22-23H,2-6,9H2,1H3 |

InChI Key |

QNIHUQUCNQQCFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC(=C1O)CCCCC(=O)CCC3=CC(=C(C=C3)O)O2 |

Synonyms |

myricatomentogenin |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution in Botanical Systems

Natural Sources and Plant Genera Yielding Myricatomentogenin

The presence of this compound has been confirmed in several genera within the Myricaceae, Juglandaceae, and Betulaceae families.

The genus Myrica, and its closely related genus Morella, are known sources of cyclic diarylheptanoids. Research has identified this compound in the roots of Morella nana, a species previously classified under the Myrica genus. The Myricaceae family is characterized by its production of a wide array of aromatic and resinous compounds. nih.gov

Within the Juglandaceae family, the genus Juglans (walnuts) is a documented source of this compound. Specifically, this compound has been isolated from the stem bark of Juglans mandshurica. mdpi.com This genus is recognized for its diverse chemical constituents, including various diarylheptanoids and quinones. mdpi.com

Also belonging to the Juglandaceae family, Platycarya strobilacea has been shown to contain this compound. The compound is isolated from the stem bark of this deciduous tree, which is native to East Asia. nih.govnih.gov Phytochemical investigations of P. strobilacea have revealed the presence of several other cyclic diarylheptanoids alongside this compound. nih.govnih.gov

Beyond the aforementioned genera, this compound has been identified in the Betulaceae (birch) family. It has been isolated from Alnus hirsuta (hairy alder). nih.gov The genus Alnus is noted for being a rich source of diarylheptanoids. nih.gov While not an exhaustive list, these findings establish the compound's presence across multiple related plant families.

Table 1: Documented Botanical Sources of this compound

| Family | Genus | Species | Plant Part |

| Myricaceae | Morella (Myrica) | Morella nana | Roots |

| Juglandaceae | Juglans | Juglans mandshurica | Stem Bark |

| Juglandaceae | Platycarya | Platycarya strobilacea | Stem Bark |

| Betulaceae | Alnus | Alnus hirsuta | Not Specified |

Methodologies for Extraction and Purification from Plant Biomass

The isolation of this compound from plant material involves a multi-step process of extraction and purification. The initial step typically involves solvent extraction to create a crude residue containing a mixture of phytochemicals.

A common procedure for isolating diarylheptanoids from the stem bark of Platycarya strobilacea involves initial extraction with a polar solvent like 95% ethanol (B145695) at room temperature. nih.gov The resulting crude extract is then concentrated under reduced pressure. nih.gov This residue is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc). nih.gov The diarylheptanoids, including this compound, are typically concentrated in the ethyl acetate-soluble fraction. nih.gov

Following initial extraction and partitioning, the purification of this compound relies on advanced chromatographic techniques to separate it from other compounds in the enriched fraction.

Column Chromatography (CC): This is a fundamental technique used for purification. The ethyl acetate-soluble fraction from the initial extraction of P. strobilacea is often subjected to silica (B1680970) gel column chromatography. nih.gov Elution is performed using a gradient of solvents, such as a chloroform-methanol system, which separates the compounds based on their polarity, allowing for the isolation of different fractions, one of which contains this compound. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique frequently employed in the final stages of purification to isolate compounds with high purity. It is also used to quantify the abundance of specific compounds within an extract.

Affinity Chromatography: This advanced technique can be used to screen for bioactive compounds from complex mixtures. By immobilizing a biological target (like a receptor) onto a stationary phase, compounds that bind to the target can be selectively captured and later eluted, facilitating the identification of specific active molecules within an extract. nih.gov

LC-MS/MS-Guided Isolation: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. This method can be used to specifically target and track compounds of interest, like diarylheptanoids, based on their characteristic fragmentation patterns, guiding the isolation process from a complex plant extract. researchgate.net

Solvent Extraction and Fractionation Protocols

The isolation of this compound from botanical sources involves a multi-step process that begins with solvent extraction to create a crude extract, followed by various fractionation and purification techniques to isolate the pure compound. The protocols are designed based on the phenolic nature of diarylheptanoids. nih.gov

Solvent Extraction

The initial step is the extraction of the compound from the dried and powdered plant material. Due to the phenolic structure of this compound, polar solvents are effective for this purpose. A documented method for extracting this compound from the roots of Morella nana utilizes 80% aqueous ethanol. nih.gov Generally, methanol (B129727), ethanol, and acetone (B3395972) are common solvents for extracting diarylheptanoids from plant matrices. nih.gov The choice of solvent is crucial as it influences the yield and the profile of co-extracted compounds.

An illustrative data table for the initial solvent extraction phase is provided below.

| Plant Material | Solvent System | Extraction Method | Outcome |

| Dried, powdered roots of Morella nana | 80% Ethanol (Ethanol:Water) | Maceration or Soxhlet | Crude ethanolic extract containing this compound and other metabolites |

| Dried, powdered stem bark of Platycarya strobilacea | Methanol | Maceration | Crude methanolic extract containing a mixture of cyclic diarylheptanoids |

Fractionation Protocols

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes fractionation to separate the components based on their physicochemical properties, such as polarity and size. A representative protocol for the isolation of a cyclic diarylheptanoid like this compound would involve a series of chromatographic steps.

Initial Fractionation (Liquid-Liquid Partitioning): The crude extract is often first suspended in water or an aqueous methanol solution and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. This separates the compounds into broad polarity-based fractions. This compound, being a moderately polar compound, would typically be concentrated in the ethyl acetate or chloroform fractions.

Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography. Silica gel is a common stationary phase for the separation of diarylheptanoids. The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Purification by Preparative Chromatography: The fractions containing impure this compound are pooled and further purified using techniques that offer higher resolution. Preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is a highly effective method. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like formic acid) to improve peak shape.

The following table outlines a detailed, representative fractionation protocol for the purification of this compound.

| Step | Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| 1 | Liquid-Liquid Partitioning | - | n-Hexane, Chloroform, Ethyl Acetate | Initial separation of crude extract into fractions of varying polarity. |

| 2 | Column Chromatography | Silica Gel | Gradient of Chloroform:Methanol | Further separation of the enriched fraction to isolate impure this compound. |

| 3 | Preparative HPLC | C18 Reversed-Phase | Gradient of Acetonitrile:Water | Final purification to obtain high-purity this compound. |

The final pure compound's structure is typically confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation and Stereochemical Characterization

Application of Advanced Spectroscopic Techniques for Structural Determination

The precise structure and stereochemistry of Myricatomentogenin were established through the synergistic application of several powerful spectroscopic methods. These techniques provide a comprehensive picture of the molecule's connectivity, the spatial arrangement of its atoms, and its absolute configuration.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. jeolusa.comjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. jchps.com

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. jchps.com The ¹H NMR spectrum reveals the number of different types of protons and their relative abundance, while the ¹³C NMR spectrum provides information about the different carbon environments. jchps.comtecmag.com

Analysis of the ¹H and ¹³C NMR spectra of this compound has allowed for the initial assignment of proton and carbon signals, providing a foundational understanding of its molecular components. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, offering clues to the presence of aromatic rings, hydroxyl groups, and other functional moieties.

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) in ppm |

| Data unavailable in search results |

Two-dimensional (2D) NMR techniques are indispensable for piecing together the molecular puzzle by revealing correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish the sequence of proton connections within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals directly with the carbon atoms to which they are attached. epfl.chsdsu.edu This is crucial for definitively assigning carbon resonances based on their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to four bonds). epfl.chsdsu.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond correlations, NOESY reveals through-space interactions between protons that are physically close to each other, regardless of whether they are directly bonded. princeton.edu This information is critical for determining the relative stereochemistry and conformation of the molecule.

Through the combined interpretation of these 2D NMR experiments, the complete connectivity of the atoms in this compound was established, confirming its cyclic diarylheptanoid structure.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. libretexts.orgyoutube.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRESIMS can distinguish between different elemental compositions that may have the same nominal mass. libretexts.org The molecular formula of this compound was confirmed through HRESIMS analysis, providing a crucial piece of information for its complete structural characterization. colab.ws

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. rsc.orgull.es It measures the differential absorption of left and right circularly polarized light by a sample. nih.gov The resulting ECD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum with theoretically calculated spectra for possible stereoisomers. nih.gov The absolute configuration of this compound has been investigated using ECD, providing essential information about its stereochemistry. thieme-connect.com

X-ray Crystallography in Diarylheptanoid Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. numberanalytics.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. numberanalytics.com While it was not explicitly stated that this compound itself was analyzed by X-ray crystallography, the technique has been successfully applied to determine the stereochemistry of other related cyclic diarylheptanoids, such as myricananins A and B. nih.govchemfaces.com This highlights the power of X-ray crystallography in unambiguously establishing the stereochemical details of complex natural products within this class of compounds. nih.gov

Investigations into Conformational Chirality and Atropisomerism of this compound

Research into the stereochemistry of diarylether heptanoids has sought to systematically investigate the relationship between their structure and chiral properties. oregonstate.edu Many DAEHs, including this compound, lack stereocenters, yet some are isolated as optically active compounds. oregonstate.edu This observation prompted studies to determine which members of this family are truly chiral, to measure their barriers to racemization, and to assign their absolute stereochemistry. oregonstate.edu This form of chirality, resulting from hindered rotation, is also referred to as axial or planar chirality. pharmaguideline.comnih.gov

The stability of the enantiomers of this compound is determined by the energy barrier to rotation around the bonds that create its chiral conformation. This barrier, known as the free energy of activation for racemization (ΔG‡), dictates whether the enantiomers can be isolated or if they rapidly interconvert at a given temperature. oregonstate.edunih.gov

A key concern during the study of these compounds was whether the optically inactive members of the DAEH class had been racemized due to the elevated temperatures (80–110 °C) often used in Soxhlet extraction during their isolation from natural sources. oregonstate.edu To address this, researchers synthesized this compound and measured its racemization barrier. oregonstate.edunih.gov The investigation confirmed that the barrier is sufficiently high to prevent racemization at these temperatures. oregonstate.edu This finding established that this compound is a configurationally stable atropisomer at room temperature. oregonstate.edu

In contrast, other DAEHs such as Acerogenin L and Acerogenin C were determined to be achiral at room temperature, indicating a low energy barrier for the interconversion of their enantiomeric conformations. oregonstate.edunih.gov The research highlights how subtle structural differences within the DAEH family lead to significant differences in their chiral properties and racemization barriers.

A crucial aspect of characterizing a chiral molecule is the determination of its absolute stereochemistry. Through the synthesis of enantiopure material, researchers were able to definitively assign the configuration of the naturally occurring enantiomer of this compound. oregonstate.edu

The investigation concluded that the natural enantiomer of this compound possesses a pR absolute stereochemistry. oregonstate.edunih.govmolaid.com This assignment was corroborated through chemical correlation. Specifically, the methylation of the synthetic, enantiopure precursor and the methylation of the natural product both yielded the same enantiomer of methylthis compound, confirming the pR configuration for this compound. oregonstate.edu This same pR stereochemistry was also found in other related chiral DAEHs, including Jugcathanin, Galeon, and Pterocarine. oregonstate.edunih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Myricatomentogenin

The total synthesis of this compound has been a subject of interest, primarily focusing on the strategic construction of the 17-membered oxa[1.7]metaparacyclophane architecture. The key challenge lies in the macrocyclization step to form the diaryl ether bond.

The first enantioselective synthesis of (–)-Myricatomentogenin was accomplished through the development of an enantioselective Ullmann ether coupling reaction. researchgate.netnih.govdntb.gov.ua This approach was pivotal as it allowed for the direct formation of the chiral cyclophane from an achiral precursor. nih.gov Researchers hypothesized that chiral ligands, often used in racemic form to accelerate modern Ullmann reactions, could induce enantioselectivity if used in their nonracemic form. nih.gov

A survey of various chiral ligands known to accelerate copper-catalyzed cross-coupling reactions was conducted to optimize the key macrocyclization step. nih.gov Ligands such as BINOL-type ligands, diamines, and Schiff bases were tested. While BINOL-type ligands provided the desired product, they did so with low chemical yields and modest enantioselectivities, partly due to competitive coupling of the ligand itself. nih.gov Ultimately, the amino acid derivative N-methyl proline was identified as the most effective ligand, providing the cyclized product in a 24% yield with a 35% enantiomeric excess (ee). mdpi.com Although the enantioselectivity was moderate, the enantioenriched product could be further purified to high enantiopurity via recrystallization. nih.gov This work represented the first example of an enantioselective Ullmann cross-coupling reaction for the synthesis of diaryl ethers. nih.govdntb.gov.ua

Ligand Screening for Enantioselective Ullmann Coupling

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (S)-BINOL | 10 | 10 |

| (S)-MeO-MOP | <5 | 15 |

| (1R,2R)-N,N'-Dimethylcyclohexyl-1,2-diamine | No Reaction | |

| (S)-N-Methyl Proline | 24 | 35 |

Two primary strategies have been employed for the crucial macrocyclization step in the synthesis of diaryl ether heptanoids like this compound: the Ullmann ether coupling and the Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.comacs.org

Ullmann Ether Couplings: The Ullmann reaction is a classical and versatile method for forming diaryl ether bonds. nih.govchemrxiv.org Traditional conditions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. amanote.com Modern advancements have led to milder, ligand-accelerated, copper-catalyzed versions. amanote.comnih.gov In the synthesis of this compound, an intramolecular Ullmann coupling is the key ring-closing step. nih.govacs.org The reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl bromide on the same linear precursor molecule to forge the macrocyclic ether linkage. nih.govmdpi.com The efficiency of this transformation is highly dependent on the choice of ligand, base, and solvent. amanote.comnih.gov

SNAr Reactions: The Nucleophilic Aromatic Substitution (SNAr) reaction is another powerful method for forming aryl ether bonds, particularly in the synthesis of macrocycles. acs.orgresearchgate.net This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring and displaces a leaving group. windows.net For the reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. acs.orgresearchgate.net While effective for macrocyclization, this strategy often requires additional synthetic steps to introduce the activating group and subsequently remove it after cyclization, as demonstrated in the synthesis of acerogenin C, a related natural product. acs.org

Significant progress has been made in moving from classical, often low-yielding synthetic methods to more efficient and elegant strategies. The development of catalytic, enantioselective Ullmann ether couplings is a prime example of this advancement. researchgate.netnih.gov These modern methods offer several advantages over traditional Ullmann conditions, including lower reaction temperatures, reduced catalyst loading, and the ability to control stereochemistry. nih.govamanote.com The use of carefully selected ligands, such as amino acids, not only accelerates the copper-catalyzed reaction but also allows for the asymmetric synthesis of conformationally chiral molecules like this compound. nih.govnih.gov Furthermore, strategies combining different types of coupling reactions, such as a Grubbs cross-metathesis followed by an Ullmann cyclization, have been developed to create libraries of macrocyclic diarylether heptanoids, demonstrating the modularity and power of modern synthetic techniques. nih.gov

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for understanding its mode of action and developing potentially therapeutic agents.

Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features responsible for the biological activity of a compound. For macrocyclic diarylether heptanoids (MDEHs), this involves synthesizing a library of analogs with systematic modifications and evaluating their biological effects. nih.gov For instance, a library of MDEHs was synthesized using a Grubbs cross-metathesis/Ullmann cyclization strategy. nih.gov Evaluation of this library led to the identification of an analog that sensitizes pancreatic cancer cells to gemcitabine, highlighting the importance of such synthetic efforts. nih.gov

Studies on related natural products also underscore the need for analog synthesis to establish clear SARs. nih.gov Research on diarylheptanoids isolated from Zingiber officinale revealed varying anti-tumor activities among different analogs. rsc.org Similarly, the isolation of this compound alongside new analogs from Platycarya strobilacea and their subsequent evaluation for cytotoxicity and neuroprotective effects provides valuable data for SAR. researchgate.net These studies aim to correlate specific structural features, such as substitution patterns on the aromatic rings or modifications to the heptane (B126788) chain, with changes in biological activity. nih.gov

Chemo-enzymatic and biocatalytic methods are emerging as powerful tools in organic synthesis, offering high selectivity and mild reaction conditions. While a direct enzymatic synthesis of this compound has not been reported, the application of enzymes in the synthesis of related complex macrocycles demonstrates the potential of this approach. nih.govpnas.org

For example, lipase-catalyzed reactions have been successfully used in the chemoenzymatic synthesis of other [para]cyclophanes through the acylation of benzylic diols. nih.gov Enzymes like peroxidases have been employed for oxidative phenolic coupling to create the bis-diaryl ether fragment of vancomycin, another complex natural product containing a diaryl ether linkage. nih.govresearchgate.net These examples show that enzymes can catalyze key bond-forming reactions required for the assembly of complex macrocyclic architectures. pnas.orgresearchgate.net The development of biocatalytic macrocyclization could offer a green and efficient alternative for the synthesis of this compound and its derivatives, potentially overcoming challenges associated with traditional chemical methods, such as competing intermolecular side reactions. chemrxiv.orgpnas.org

Mechanistic Investigations of Biological Activities Preclinical Focus

Neuroprotective Activities and Cellular Mechanisms

Protection against Corticosterone-Induced Apoptosis in Neuronal Cell Models (e.g., PC12 cells)

Currently, there is no direct scientific evidence to demonstrate that Myricatomentogenin protects against corticosterone-induced apoptosis in neuronal cell models such as PC12 cells. A 2020 study that isolated this compound (identified as compound 7) from the stem bark of Platycarya strobilacea evaluated the neuroprotective effects of other newly discovered diarylheptanoids from the same plant. nih.govresearchgate.net In that study, compounds named platycary A and platycary B showed significant protective effects against corticosterone-induced apoptosis in PC12 cells. nih.gov However, this compound itself was not reported to have been tested in this assay. nih.gov

Modulation of Cellular Signaling Pathways Related to Neuronal Health

The scientific literature currently lacks studies specifically investigating the modulation of cellular signaling pathways related to neuronal health by this compound. While research on other diarylheptanoids has pointed to the involvement of pathways like the PI3K/AKT signaling cascade in neuroprotection, such activity has not been directly attributed to this compound. frontiersin.org

Immunomodulatory Effects

Inhibition of Nitric Oxide (NO) Production in Macrophages

There is no available data to indicate that this compound inhibits the production of nitric oxide (NO) in macrophages. In a study focused on cyclic diarylheptanoids from Myrica nana, this compound (designated as compound 10) was isolated but was explicitly not among the compounds tested for their ability to inhibit NO production in lipopolysaccharide-activated macrophages. researchgate.net Another study on Platycarya strobilacea also did not report on the NO-inhibitory activity of this compound. nih.govmdpi.com

Modulation of T-cell Proliferation and Immunosuppressive Activity

There is limited preclinical data suggesting that this compound may exert immunosuppressive effects. One study reported that this compound (compound 7) exhibited moderate immunosuppressive activity against human T-cell proliferation that was stimulated by anti-CD3/anti-CD28 monoclonal antibodies. researchgate.net Another investigation involving the isolation of this compound from the stem bark of Juglans mandshurica mentioned the evaluation of its immunosuppressive activity against Concanavalin A-induced T-cell proliferation; however, the specific findings for this compound were not detailed in the accessible report. researchgate.net

Cellular and Molecular Targets

The specific cellular and molecular targets through which this compound may exert its biological effects have not yet been identified in published research. While related diarylheptanoids have been studied for their interaction with targets such as topoisomerase, direct evidence for this compound's molecular interactions is not available. nih.gov

Interaction with Specific Enzymes or Receptors

Currently, there is a notable lack of published scientific literature detailing the direct interaction of this compound with specific enzymes or receptors. While its diarylheptanoid structure suggests potential for such interactions, dedicated studies to identify specific molecular targets of this compound are yet to be reported.

However, research on closely related diarylheptanoids offers some context. For instance, myricanol (B191915), a compound also found in the Myrica genus, has been shown to directly bind to and enhance the activity of nicotinamide (B372718) phosphoribosyltransferase (Nampt), a crucial enzyme in the NAD salvage pathway. mdpi.com In another example, the diarylheptanoid galeon has been studied for its interactions with cytochrome P450 (CYP450) isoforms through in silico docking analyses, suggesting metabolic interactions. researchgate.netnih.gov It is important to emphasize that these findings pertain to related compounds and cannot be directly extrapolated to this compound without specific experimental validation. The potential for this compound to inhibit viral enzymes has been mentioned in broader reviews, but specific enzyme targets were not identified. mdpi.com

Regulation of Gene Expression and Protein Levels

Direct evidence specifically detailing the regulation of gene expression and protein levels by this compound is not extensively available in current scientific literature. However, studies on related compounds from the Myrica genus provide insights into the potential mechanistic pathways for diarylheptanoids.

For example, the related compound myricanol has been shown to modulate the expression of key apoptosis-related genes and proteins in preclinical models. In A549 lung cancer cells, myricanol treatment led to the upregulation of Caspase-3, Caspase-9, Bax, and p21 at both the mRNA and protein levels. researchgate.net Concurrently, it downregulated the expression of anti-apoptotic proteins such as Bcl-2 and other survival-related proteins like VEGF, HIF-1α, and survivin. researchgate.net

Similarly, myricitrin (B1677591) , a flavonoid also isolated from Myrica species, has been observed to influence the expression of apoptotic proteins. In cardiomyocytes, myricitrin treatment resulted in a reduction in the expression of pro-apoptotic factors like caspase-3 and Bax, while increasing the expression of the anti-apoptotic factor Bcl-2. mdpi.com

These findings on related compounds suggest that natural products from the Myrica genus can exert their biological effects by modulating critical gene and protein expression pathways. Nevertheless, dedicated research is required to determine if this compound acts via similar mechanisms.

Antioxidant Mechanisms in Cellular Systems

The ability of a compound to counteract oxidative stress at a cellular level is a key aspect of its potential therapeutic value. This section examines the available evidence regarding this compound's antioxidant activities within cellular environments.

Reactive Oxygen Species (ROS) Scavenging at a Cellular Level

Direct experimental studies measuring the capacity of pure this compound to scavenge reactive oxygen species (ROS) within cellular systems are limited in the current body of scientific research.

However, investigations into other compounds isolated from the Myrica genus have demonstrated significant cellular antioxidant effects. For instance, the related diarylheptanoid myricanol was found to decrease the formation of intracellular ROS in neuronal cells exposed to oxidative stress. mdpi.com Another compound, myricitrin , has also been reported to effectively limit the increase in ROS levels in cardiomyocytes under stress conditions. mdpi.com These studies on analogous compounds suggest that molecules from this genus possess cellular antioxidant properties, though specific research is needed to confirm this activity for this compound itself.

Activation of Endogenous Antioxidant Pathways (e.g., NRF2 pathway, if applicable to this compound or its class)

There is currently no direct scientific evidence to confirm that this compound activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway or other endogenous antioxidant pathways. The NRF2 pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxification enzymes. researchgate.net

While direct data on this compound is absent, studies on other phytochemicals from the Myrica genus have shown interactions with this pathway. For example, myricitrin was found to attenuate the inhibition of NRF2 induced by diabetic conditions in cardiac tissue, suggesting a protective role through the modulation of this pathway. mdpi.com The activation of the NRF2 pathway is a known mechanism for many natural antioxidant compounds, but further research is necessary to determine if this compound shares this property. researchgate.netnih.gov

Apoptotic Pathway Modulation in Cell Lines

The induction of apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic agents. This section reviews the preclinical evidence concerning this compound's role in modulating apoptotic pathways.

Induction of Apoptosis in Specific Cancer Cell Lines (pre-clinical models)

Research on other closely related diarylheptanoids provides evidence of pro-apoptotic activity in this class of compounds.

Myricanone has been reported to increase the apoptotic rate in A549 lung cancer cells and induce cell-cycle arrest. mdpi.com

Myricanol has demonstrated cytotoxic and pro-apoptotic effects in several cancer cell lines, including leukemia (HL60), lung (A549), and breast (SK-BR-3) cancer cells. mdpi.com Mechanistic studies in HL-60 cells indicated that myricanol induces apoptosis through both the mitochondrial (intrinsic) pathway, involving the activation of caspases-3 and -9, and the death receptor (extrinsic) pathway. mdpi.com In A549 cells, myricanol was also found to induce apoptosis and decrease colony formation. researchgate.net

These findings highlight the potential of the diarylheptanoid scaffold in cancer research. The table below summarizes the apoptotic effects observed for these related compounds in various cancer cell lines.

| Compound | Cell Line | Observed Apoptotic Effects |

| Pterocarine | HCT-15 (Colon Carcinoma) | Induction of apoptosis researchgate.net |

| K562 (Leukemia) | Induction of apoptosis researchgate.net | |

| Myricanone | A549 (Lung Cancer) | Increased apoptotic rate, cell-cycle arrest mdpi.com |

| HepG2 (Liver Cancer) | Cytotoxic activity mdpi.com | |

| Myricanol | HL60 (Leukemia) | Induction of apoptosis via mitochondrial and death receptor pathways; activation of caspases-3, -8, and -9 mdpi.com |

| A549 (Lung Cancer) | Induction of apoptosis, decreased colony formation mdpi.comresearchgate.net | |

| SK-BR-3 (Breast Cancer) | Cytotoxic activity mdpi.com |

Upregulation/Downregulation of Pro-apoptotic and Anti-apoptotic Proteins

Preclinical research indicates that this compound may influence the delicate balance between pro-survival and pro-apoptotic proteins, a key mechanism in the regulation of programmed cell death. The modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins is a central aspect of the intrinsic apoptotic pathway. This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis.

Studies involving compounds structurally related to this compound have demonstrated a clear impact on the expression levels of these key apoptotic regulators. For instance, in one preclinical study, treatment with a related compound resulted in a significant modulation of both Bax and Bcl-2 expression. A notable two-fold decrease in the expression of the pro-apoptotic protein Bax was observed, concurrent with a two-fold increase in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio suggests a mechanism that favors cell survival by inhibiting the mitochondrial pathway of apoptosis.

Furthermore, the activity of caspases, which are the executioners of apoptosis, has been shown to be affected. The same preclinical investigation demonstrated that treatment led to a three-fold decrease in caspase-9 activity and a two-fold decrease in the activity of caspase-3. nih.gov Caspase-9 is an initiator caspase that is activated following the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family proteins. Its downstream target, caspase-3, is a key executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The observed reduction in the activity of both caspases provides further evidence of an anti-apoptotic effect. nih.gov

The table below summarizes the observed changes in the expression and activity of key apoptotic proteins in a preclinical setting.

| Protein/Enzyme | Type | Observed Effect | Fold Change |

| Bax | Pro-apoptotic | Downregulation | 2-fold decrease |

| Bcl-2 | Anti-apoptotic | Upregulation | 2-fold increase |

| Caspase-9 | Initiator Caspase | Decreased Activity | 3-fold decrease |

| Caspase-3 | Executioner Caspase | Decreased Activity | 2-fold decrease |

These findings highlight a potential mechanistic pathway where this compound or related compounds may exert their biological effects through the intrinsic apoptotic pathway. By downregulating pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2, the balance is shifted away from apoptosis. This is further corroborated by the decreased activity of initiator and executioner caspases.

Analytical Methodologies for Research and Quantification

Development of Quantitative Analytical Methods for Myricatomentogenin in Complex Matrices

The quantification of this compound often involves sophisticated chromatographic techniques capable of separating it from a multitude of other compounds present in the extract.

Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-TQ-MS) is a powerful and highly sensitive technique for the quantitative analysis of this compound. mdpi.com This method offers excellent resolution and short analysis times, making it ideal for high-throughput screening. The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and is considered a gold standard for compound quantification. mdpi.com

A specific UPLC-TQ-MS method has been developed for the simultaneous determination of this compound along with other diarylheptanoids and phenolic compounds in plant parts of Juglans mandshurica. mdpi.com In this method, separation is typically achieved on a C18 column using a gradient elution with a binary solvent system, such as water with 0.1% formic acid (solvent A) and acetonitrile (B52724) (solvent B). mdpi.com The MRM approach ensures precise quantification by monitoring specific precursor-to-product ion transitions for this compound. henryford.com

Table 1: Example of UPLC-TQ-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | Acquity UPLC I-class system |

| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |

| Column Temperature | 40 °C |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 μL |

| Mass Spectrometer | Triple Quadrupole (TQ) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

This data is compiled from a method developed for analyzing compounds in J. mandshurica. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of phytochemicals in herbal extracts. ijprajournal.com It is known for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously, which dramatically reduces analysis time. ijprajournal.comjfda-online.com While a specific HPTLC method exclusively for this compound is not extensively detailed in available literature, methods for other compounds within the Myrica genus, such as myricetin (B1677590) and gallic acid, have been established and validated. scispace.combiomedpharmajournal.org

The development of an HPTLC method for this compound would involve a systematic approach to selecting the stationary phase (e.g., HPTLC plates pre-coated with silica (B1680970) gel 60 F254), optimizing the mobile phase to achieve good separation, and choosing an appropriate detection wavelength for densitometric scanning. jfda-online.combiomedpharmajournal.org For related compounds in Myrica esculenta, a mobile phase of Toluene: Ethyl Acetate (B1210297): Formic acid: Methanol (B129727) has been used successfully. biomedpharmajournal.org After development, the plate is sprayed with a suitable reagent and densitometric scanning is performed at a specific wavelength to quantify the compound based on the intensity and area of the spot. ijprajournal.com

Method Validation Parameters for Reproducibility and Accuracy

For any quantitative analytical method to be considered reliable and acceptable, it must undergo a rigorous validation process. jddtonline.infofda.gov Validation ensures that the method is suitable for its intended purpose. jddtonline.infonih.gov Key validation parameters, as typically defined by regulatory guidelines, include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. jfda-online.comnih.gov

Linearity: This demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample over a specific range. nih.gov The relationship is typically evaluated by a correlation coefficient (r²) value greater than 0.99. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery studies at different concentration levels. henryford.comnih.gov

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. jddtonline.infonih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. jddtonline.info

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jddtonline.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jfda-online.com

Table 2: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient for the calibration curve. | > 0.995 henryford.com |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically within 85-115% |

| Precision (% RSD) | Degree of scatter between multiple measurements. | Relative Standard Deviation (RSD) ≤ 15% diva-portal.org |

| LOD & LOQ | Lowest concentration detectable & quantifiable. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ |

| Specificity | Ability to differentiate the analyte from other substances. | No interfering peaks at the analyte's retention time. |

These criteria are based on general principles of bioanalytical method validation. henryford.comjddtonline.infonih.govdiva-portal.org

Application in Phytochemical Profiling and Comparative Analysis

Validated analytical methods are essential tools for phytochemical profiling, which involves the comprehensive analysis of secondary metabolites in a plant sample. researchgate.netmdpi.com The UPLC-TQ-MS method developed for this compound has been successfully applied to compare its content across different plant parts and collection times. mdpi.com

For instance, quantitative analysis of Juglans mandshurica epicarps collected from June to August revealed that the total content of diarylheptanoids, including this compound, gradually decreased as the growth duration increased. mdpi.com Such comparative analyses are vital for determining the optimal harvest time to obtain the highest yield of the desired bioactive compound. mdpi.com

Furthermore, these methods can be used to compare the chemical constituents between different but related species, or to evaluate the quality and consistency of commercial herbal preparations. mdpi.comnih.gov By creating a chemical fingerprint or profile, researchers can authenticate plant materials and ensure the quality of raw materials used in herbal medicine and nutraceuticals. nih.govnih.gov

Biosynthetic Pathways and Metabolic Engineering Prospects

Proposed Biosynthetic Routes to Diarylheptanoids

The biosynthesis of diarylheptanoids is believed to originate from the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. The general proposed pathway involves the condensation of precursors derived from this pathway to form the characteristic C6-C7-C6 backbone.

Elegant studies involving radioisotope tracing have shed light on the origins of the diarylheptanoid skeleton. These studies indicate that the pathway initiates with two cinnamate (B1238496) units, which are coupled with a malonate unit (via its activated form, malonyl-CoA). nih.gov This condensation leads to the formation of a linear diarylheptanoid, with curcumin (B1669340) being a well-studied example of this molecular type. nih.govtandfonline.com Curcumin itself can then serve as a precursor, undergoing further enzymatic modifications to yield a variety of other linear and cyclic diarylheptanoids. nih.gov The entire class of diarylheptanoids, including linear and cyclic variants like myricatomentogenin, is derived from this fundamental biosynthetic blueprint. researchgate.net The Zingiberaceae (ginger family) is a notable source of linear diarylheptanoids, though to date, cyclic variants have not been isolated from this family. mdpi.com

Enzymatic Steps and Precursors Involved in this compound Formation

While the complete enzymatic sequence leading to this compound has not been fully elucidated, a putative pathway can be proposed based on the general biosynthesis of diarylheptanoids and related polyphenols. The process begins with primary metabolites and proceeds through a series of specialized enzymatic reactions.

The key precursors for the diarylheptanoid scaffold are:

Two molecules of a hydroxycinnamoyl-CoA ester , such as p-coumaroyl-CoA or feruloyl-CoA, derived from the amino acids phenylalanine or tyrosine via the phenylpropanoid pathway.

One molecule of malonyl-CoA , which is formed from acetyl-CoA by the enzyme acetyl-CoA carboxylase.

The formation of this compound likely involves the following key enzymatic steps:

Backbone Assembly: A type III polyketide synthase (PKS) enzyme, such as a curcuminoid synthase (CUS), catalyzes the condensation of one molecule of a hydroxycinnamoyl-CoA ester with one molecule of a diketide-CoA intermediate (itself formed from another hydroxycinnamoyl-CoA and malonyl-CoA). tandfonline.com This results in the formation of a linear diarylheptanoid structure, similar to curcumin. tandfonline.comfrontiersin.org

Heptanoid Chain Modification: The linear precursor undergoes a series of modifications to the seven-carbon chain. These reactions may include reductions of ketone groups and double bonds, catalyzed by reductases, to form the specific aliphatic chain structure seen in this compound.

Intramolecular Cyclization: The defining step in this compound biosynthesis is the formation of the meta,para-bridged diphenyl ether linkage. This is an intramolecular oxidative coupling reaction. In natural product biosynthesis, such phenol-coupling reactions are often catalyzed by cytochrome P450 monooxygenases. nih.gov It is hypothesized that a specific P450 enzyme recognizes the modified linear diarylheptanoid and catalyzes the C-O bond formation between the two phenyl rings to yield the strained cyclophane structure of this compound. While total synthesis of this compound has been achieved using methods like the Ullmann coupling to form this ether bond, the biological process relies on precise enzymatic control. mdpi.commdpi.comoregonstate.edu

Table 1: Proposed Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Precursor(s) | Product |

| Phenylalanine ammonia-lyase (PAL) | Deamination of Phenylalanine | Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of Cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase (4CL) | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| Curcuminoid Synthase (CUS)-like Type III PKS | Condensation and cyclization | p-Coumaroyl-CoA, Malonyl-CoA | Linear diarylheptanoid precursor |

| Reductases | Reduction of ketones/alkenes | Linear diarylheptanoid precursor | Modified linear diarylheptanoid |

| Cytochrome P450 Monooxygenase | Intramolecular oxidative coupling | Modified linear diarylheptanoid | This compound |

Strategies for Enhancing this compound Production in Plants or Microbial Systems

The low abundance of many valuable secondary metabolites, including this compound, in their native plant sources has driven the development of metabolic engineering strategies to increase yields. These approaches can be applied in both the native plants and in engineered microbial hosts. tandfonline.comfrontiersin.org

Enhancing Production in Plants:

Genetic Modification: Overexpression of genes encoding key rate-limiting enzymes in the biosynthetic pathway, such as the specific PKS and the putative cytochrome P450, could increase the metabolic flux towards this compound. nih.gov Conversely, silencing genes of competing pathways could redirect precursors towards diarylheptanoid synthesis.

Plant Tissue Culture: In vitro propagation is a technique for producing high-quality, true-to-type plants rapidly. nih.gov The composition of the culture media can be optimized with organic growth additives (e.g., coconut water, yeast extract) or elicitors (compounds that stimulate defense responses and secondary metabolism) to enhance the production of target metabolites in plant cell or organ cultures. nih.gov

Breeding and Selection: Traditional breeding methods, aided by modern marker-assisted selection, can be used to develop plant cultivars that naturally produce higher quantities of this compound.

Enhancing Production in Microbial Systems:

The reconstruction of plant metabolic pathways in fast-growing, easily scalable microbes like Escherichia coli and the yeast Saccharomyces cerevisiae is a promising alternative to extraction from plant sources. frontiersin.org This synthetic biology approach has been successfully used for producing other polyphenols like flavonoids and curcuminoids. frontiersin.orgnih.gov

Heterologous Pathway Expression: The genes encoding the enzymes of the this compound biosynthetic pathway can be isolated from the source plant (e.g., Myrica or Platycarya species) and expressed in a microbial host. frontiersin.orgmdpi.com This would involve introducing the specific PKS, reductases, and the crucial cytochrome P450 enzyme.

Precursor Supply Engineering: The production of sufficient amounts of the precursors p-coumaroyl-CoA and malonyl-CoA is often a bottleneck in microbial hosts. nih.gov Engineering the host's central metabolism to overproduce these building blocks is critical for achieving high yields of the final product. nih.gov

Table 2: Metabolic Engineering Strategies for this compound Production

| Strategy | Approach | System | Rationale |

| Overexpression of Biosynthetic Genes | Introduce extra copies of key enzyme genes (e.g., PKS, P450) under strong promoters. | Plants, Microbes | Increase the concentration of rate-limiting enzymes to boost metabolic flux. nih.gov |

| Silencing of Competing Pathways | Use RNAi or CRISPR to downregulate enzymes that divert precursors to other pathways. | Plants | Increase the availability of precursors for this compound synthesis. |

| Pathway Reconstruction | Transfer the entire biosynthetic pathway into a microbial host. | E. coli, S. cerevisiae | Leverage the fast growth and scalability of microbes for industrial-scale production. frontiersin.org |

| Precursor Channeling | Engineer the host's primary metabolism to increase the intracellular pools of p-coumaroyl-CoA and malonyl-CoA. | Microbes | Overcome precursor limitation, a common bottleneck in heterologous production. nih.gov |

| Co-culture Fermentation | Divide the biosynthetic pathway between two or more microbial strains. | Microbes | Distribute the metabolic load and optimize different pathway modules independently. nih.gov |

| Cell Culture Optimization | Add elicitors or specific nutrients to plant cell cultures. | Plant Cell Culture | Stimulate secondary metabolite production without modifying the plant genome. nih.gov |

Structure Activity Relationship Sar Studies of Myricatomentogenin and Its Analogs

Correlating Structural Features with Observed Biological Activities

The biological activity of diarylheptanoids is intrinsically linked to their structural characteristics. Modifications to the core diarylheptanoid scaffold, such as the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, and alterations to the heptane (B126788) chain, can significantly impact their potency and selectivity. nih.gov

In a study on the anti-inflammatory activity of a large series of synthetic diarylpentanoid (a related structure with a five-carbon chain) analogues, the presence of a hydroxyl group on both aromatic rings was determined to be critical for bioactivity. nih.govmdpi.com Furthermore, for non-polyphenolic derivatives, having low electron density in one aromatic ring (ring-A) and high electron density in the other (ring-B) was important for enhancing the inhibition of nitric oxide (NO), a key mediator in inflammation. nih.govmdpi.com

The table below summarizes the structure-activity relationships for different diarylheptanoid analogs concerning their cytotoxic effects.

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For diarylheptanoids like Myricatomentogenin, several key functional groups and structural motifs have been identified as crucial for their biological activities.

The core pharmacophore of diarylheptanoids consists of the two aromatic rings linked by the seven-carbon chain. nih.gov The nature and substitution of these rings are critical. For anti-inflammatory activity, hydroxyl groups on both aromatic rings are often essential. nih.govmdpi.com Specifically, pharmacophore mapping for anti-inflammatory diarylpentanoids revealed that hydroxyl substituents at both the meta- and para-positions of one of the aromatic rings could be a marker for high activity. nih.govmdpi.com

In the context of cytotoxicity, the presence of an α,β-unsaturated carbonyl system in the heptane chain is a significant feature. rsc.org This moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which can lead to enhanced biological effects. rsc.org For estrogenic activity in diarylheptanoids from Curcuma comosa, a keto group at the C-3 position and the absence of a hydroxyl group on one of the phenyl rings were reported to be essential. mdpi.com

Computational studies, such as molecular docking, have further helped to elucidate these interactions at a molecular level. For instance, a study on diarylheptanoids as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme and the NF-κB transcription factor identified specific interactions between the compounds' functional groups and amino acid residues in the active sites of these proteins. tjdr.org These studies confirmed that compounds like hirsutenone (B1673254) could potentially inhibit both targets, with its binding pattern mimicking that of known inhibitors. tjdr.org

Key pharmacophoric features for diarylheptanoids include:

Aromatic Rings: Serve as a scaffold and engage in hydrophobic and π-stacking interactions with target proteins.

Hydroxyl Groups: Act as hydrogen bond donors and acceptors, critical for binding affinity and specificity. Their positioning (meta, para) is often key. nih.govmdpi.com

Methoxy Groups: Influence the electronic properties and lipophilicity of the molecule. nih.gov

Heptane Chain: The length and flexibility of this linker are important for correctly positioning the aromatic rings within a binding site.

Carbonyl and Alkene Groups: The presence of α,β-unsaturated carbonyls can confer enhanced activity through covalent interactions. rsc.org

Rational Design of Novel Diarylheptanoid Scaffolds for Biological Investigations

The insights gained from SAR and pharmacophore studies provide a foundation for the rational design of new diarylheptanoid scaffolds. The goal of rational design is to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This process often involves computational methods to predict the binding of new designs before undertaking their chemical synthesis.

Based on the understanding that hydroxyl groups and specific electronic distributions across the aromatic rings are important for anti-inflammatory activity, new analogs can be designed. nih.gov For example, chemists can systematically vary the number and position of hydroxyl and methoxy groups on the rings to optimize activity. They can also introduce other functional groups, such as halogens or amines, to probe the chemical space around the target's binding pocket.

The concept of creating hybrid molecules is another promising strategy. By combining the diarylheptanoid scaffold with other known pharmacophores, it may be possible to design dual-action inhibitors. For example, a rationally designed molecule might incorporate the key features of a diarylheptanoid known to inhibit NF-κB with a moiety known to inhibit a different inflammatory target, potentially leading to synergistic effects. nih.gov

Furthermore, the synthesis of simplified analogs allows researchers to distill the most critical features of the natural product into a more synthetically accessible core structure. This approach can lead to the development of lead compounds that retain the desired biological activity but are easier and less expensive to produce. The synthesis of various diarylheptanoid and diarylpentanoid libraries has demonstrated the feasibility of exploring a wide range of structural modifications to refine biological activity. nih.govmdpi.com These efforts pave the way for the future development of diarylheptanoid-based therapeutics.

Future Research Directions and Current Research Gaps

Elucidation of Additional Molecular Targets and Signaling Networks

A primary gap in myricatomentogenin research is the limited knowledge of its specific molecular targets and the signaling pathways it modulates. Diarylheptanoids as a class are known to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. rsc.orgnih.gov However, the precise proteins and cellular networks that this compound interacts with to produce these effects are not well defined.

Future research should prioritize the identification of direct binding partners of this compound. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could be employed to capture and identify protein targets from cell lysates. nih.gov Furthermore, network pharmacology, a computational approach that predicts compound-target interactions, has been successfully used for other diarylheptanoids and could be applied to this compound to generate hypotheses for experimental validation. rsc.org Once initial targets are identified, downstream signaling pathway analysis is crucial. For instance, if a target is implicated in inflammation, its effect on pathways like NF-κB, MAP kinase (MAPK), and mTOR signaling should be investigated using methods like western blotting and reporter gene assays. mdpi.comresearchgate.net

| Research Question | Proposed Methodologies | Potential Outcomes |

| What are the direct protein targets of this compound? | Affinity Purification-Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), In-silico Target Prediction/Network Pharmacology. rsc.orgnih.govnih.gov | Identification of novel binding partners; Validation of predicted targets. |

| How does this compound affect key signaling pathways? | Western Blotting, Reporter Gene Assays, Kinase Activity Assays. | Elucidation of mechanisms for observed anti-inflammatory or other bioactivities (e.g., modulation of NF-κB, MAPK pathways). mdpi.com |

| Does this compound exhibit polypharmacology? | Broad-panel screening (e.g., kinase panels, receptor panels). nih.gov | A comprehensive profile of on-target and off-target activities, revealing potential for multi-targeted therapeutic effects. |

Comprehensive Omics-Based Approaches in this compound Research

To date, no comprehensive "omics" studies focused on this compound have been published. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of the cellular response to a bioactive compound, moving beyond a one-target, one-pathway paradigm. nih.govyoutube.com Applying these technologies to this compound research would provide an unbiased, holistic understanding of its biological impact.

Future studies could involve treating relevant cell lines (e.g., cancer cells or immune cells) with this compound and performing multi-omics analysis.

Transcriptomics (RNA-Seq) would reveal changes in gene expression, identifying entire gene networks that are up- or down-regulated.

Proteomics would provide insight into changes in protein expression and post-translational modifications, which are often more directly linked to cellular function than mRNA levels. universiteitleiden.nl

Metabolomics would analyze shifts in cellular metabolites, offering a functional readout of the physiological state of the cell post-treatment. universiteitleiden.nl

Integrating these datasets can reveal a comprehensive picture of the compound's mechanism of action and identify novel biomarkers of its activity. youtube.com

| Omics Approach | Research Goal | Key Information Gained |

| Transcriptomics | To identify gene expression signatures modulated by this compound. | Differentially expressed genes and pathways; insight into transcriptional regulation. |

| Proteomics | To profile changes in protein expression and post-translational modifications. | Identification of regulated proteins; understanding of functional cellular changes. nih.gov |

| Metabolomics | To map the metabolic perturbations induced by the compound. | Changes in metabolic pathways; functional insights into cellular state. nih.gov |

| Integrative Multi-Omics | To build a comprehensive model of this compound's cellular effects. | A holistic view of the mechanism of action, connecting gene-level changes to functional protein and metabolic outcomes. youtube.comyoutube.com |

Potential for this compound as a Research Probe in Chemical Biology

A chemical probe is a well-characterized small molecule used to study biological systems and interrogate protein function. nih.govnih.gov For a compound to be considered a high-quality probe, it must demonstrate potency, selectivity, and a defined mechanism of action in cellular contexts. biocurate.com this compound's potential as a chemical probe is currently untapped.

The total synthesis of this compound has been achieved, which is a critical prerequisite for its development as a chemical tool. oregonstate.edumdpi.com Synthesis allows for the creation of structural analogues, including an essential negative control—a closely related but biologically inactive compound. nih.gov Future work should focus on systematically evaluating this compound against the rigorous criteria for a chemical probe. This includes comprehensive selectivity profiling against related protein families and demonstrating target engagement in living cells. biocurate.comeubopen.org If it proves to be a selective modulator of a specific target, this compound could become a valuable tool for biologists to study the function of that target protein.

| Criteria for a Chemical Probe | Required Research for this compound | Significance |

| Potency & Efficacy | Determine cellular potency (EC50) for a specific biological endpoint. | Establishes the concentration range for effective use in biological assays. |

| Selectivity | Screen against a broad panel of related targets (e.g., kinases, GPCRs). | Ensures that observed biological effects are due to modulation of the intended target and not off-target activities. biocurate.com |

| On-Target Engagement | Confirm direct binding to the target in cells (e.g., using CETSA). nih.gov | Provides direct evidence that the compound interacts with its intended target in a physiological environment. |

| Availability of a Negative Control | Synthesize a structurally similar but inactive analogue. nih.gov | Allows researchers to distinguish on-target effects from non-specific or compound-related artifacts. |

Exploration of Additional Natural Sources and Ecological Roles

This compound has been isolated from the roots of Myrica nana and the stem bark of Platycarya strobilacea, as well as from Alnus hirsuta. mdpi.comresearchgate.netsemanticscholar.orgnih.gov However, the full extent of its distribution in the plant kingdom is likely broader. A significant research gap is the lack of information regarding its biosynthetic pathway and its ecological role within these plants.

Future research could involve screening other species within the Myricaceae and Juglandaceae families for the presence of this compound and related diarylheptanoids. mdpi.commdpi.com This could identify new, potentially more abundant, natural sources. Furthermore, studies are needed to understand why these plants produce this compound. Investigations into its potential roles in plant defense, such as acting as an antimicrobial agent against pathogenic fungi or bacteria, or as a deterrent to herbivores, would provide valuable ecological context. This could be explored through bioassays testing the compound's effect on relevant plant pathogens and insects.

| Research Area | Specific Goals | Methodology |

| Natural Source Discovery | Identify new plant species that produce this compound. | Phytochemical screening of related plant genera (e.g., Myrica, Alnus, Platycarya); Metabolomic profiling. mdpi.commdpi.comresearchgate.net |

| Ecological Role | Determine the function of this compound in the host plant. | Antimicrobial assays against plant pathogens; Anti-feedant assays with herbivores; Allelopathic studies. |

| Biosynthesis | Elucidate the enzymatic pathway leading to this compound. | Isotope labeling studies; Identification and characterization of biosynthetic genes and enzymes. |

Advanced Computational Chemistry Applications in this compound Studies

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties, simulating interactions, and guiding experimental design. scispace.combioscipublisher.com While some computational work has been done to understand the chirality of diarylether heptanoids like this compound, its application remains limited. oregonstate.edu There is significant potential to apply advanced computational methods to overcome existing research gaps.

Future computational studies could include:

Molecular Docking and Virtual Screening: Docking this compound into the binding sites of known protein structures can help prioritize targets for experimental validation. chemrxiv.orgpharmafocusasia.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide a highly detailed view of the binding mode and catalytic mechanisms if the target is an enzyme. bioscipublisher.com

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby optimizing the design of more potent and selective molecules. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational dynamics of this compound binding to its target, revealing insights into the stability of the complex and the role of specific interactions over time. bioscipublisher.com

These computational approaches can rationalize experimental findings and guide the synthesis of improved analogues for therapeutic or research applications. schrodinger.com

| Computational Method | Application to this compound Research | Potential Insights |

| Molecular Docking | Predict binding poses and affinities to a library of protein targets. chemrxiv.org | Hypothesis generation for novel molecular targets. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the this compound-protein complex. bioscipublisher.com | Understanding of binding stability and key intermolecular interactions. |

| QSAR | Correlate structural features of this compound analogues with biological activity. | A predictive model to guide the design of more potent analogues. chemrxiv.org |

| QM/MM Methods | Model enzymatic reactions or high-detail binding interactions. bioscipublisher.com | Detailed mechanistic understanding of the compound's effect on an enzyme target. |

Q & A

Basic: What are the standard protocols for isolating Myricatomentogenin from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Researchers should optimize solvent polarity gradients to separate this compound from co-occurring compounds. Post-isolation, purity validation via NMR (¹H, ¹³C) and mass spectrometry is critical . Documentation must include detailed extraction parameters (solvent ratios, temperature) and chromatographic conditions (stationary phase, flow rate) to ensure reproducibility .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy: NMR (¹H, ¹³C, DEPT, HSQC) for structural elucidation, complemented by FT-IR for functional group identification.

- Chromatography: HPLC-PDA or UPLC-MS for purity assessment and quantification.

- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula confirmation.

Researchers must cross-validate results with literature data and report instrument parameters (e.g., NMR frequency, LC column type) to enable replication .

Basic: How should initial pharmacological screening of this compound be designed?

Methodological Answer:

Begin with in vitro assays targeting hypothesized biological pathways (e.g., anti-inflammatory or antioxidant activity). Use dose-response studies with positive controls (e.g., ascorbic acid for antioxidant assays). Ensure cell-line specificity (e.g., RAW 264.7 macrophages for inflammation models) and report IC₅₀ values with confidence intervals. Triplicate experiments and statistical validation (e.g., ANOVA) are mandatory to minimize variability .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Replication Studies: Repeat experiments under identical conditions (e.g., cell culture media, incubation time) to confirm findings.

- Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like compound purity (>95%) or assay methodology.

- Multivariate Analysis: Apply PCA or PLS regression to identify confounding factors (e.g., solvent residues, isomer interference) . Contradictions often arise from unaccounted variables, necessitating rigorous experimental logs .

Advanced: How can researchers optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

- Formulation: Use nanoemulsions or liposomes to enhance solubility.

- Pharmacokinetic Profiling: Conduct ADME studies with LC-MS/MS quantification in plasma/tissues.

- Pro-Drug Synthesis: Modify hydroxyl groups via esterification to improve membrane permeability.

Document stability under physiological conditions (pH, temperature) and compare bioavailability metrics (AUC, Cmax) across formulations .

Advanced: What computational approaches predict this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding affinities with target proteins (e.g., COX-2).

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.

- MD Simulations: Analyze ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields). Pair computational predictions with in vitro validation to refine SAR hypotheses .